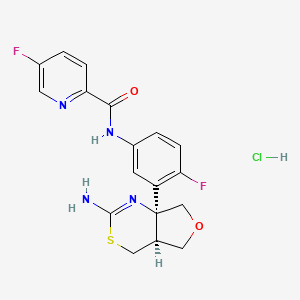

(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C7H9BFNO4S . It has a molecular weight of 233.03 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of “(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid” is characterized by a phenyl ring substituted with a fluorine atom and a boronic acid group . The boron atom in the boronic acid group is sp2 hybridized and contains an empty p-orbital .Physical And Chemical Properties Analysis

“(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid” is a solid compound . The compound’s storage temperature and shipping temperature are not specified in the available sources .Applications De Recherche Scientifique

Sensing Applications

5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid: is utilized in various sensing applications due to its interaction with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions facilitate both homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample.

Therapeutic Development

The compound’s key interaction with diols also extends to therapeutic development. It’s involved in the creation of new drugs and medical treatments, particularly due to its role in protein manipulation and modification .

Protein Manipulation

In the realm of protein research, 5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid plays a significant role in protein manipulation and cell labelling. This is crucial for understanding protein function and developing targeted therapies .

Biological Labelling

This boronic acid derivative is employed in biological labelling, which is essential for tracking and observing biological processes in real-time. It aids in the visualization and identification of specific proteins, cells, or molecules within complex biological systems .

Separation Technologies

The compound is also used in separation technologies, particularly in the electrophoresis of glycated molecules. This application is vital for the purification and analysis of biological samples, which is a fundamental step in many research protocols .

Insulin Release Systems

Lastly, 5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid is a building material for microparticles and polymers that are used in the controlled release of insulin. This has significant implications for diabetes treatment, where regulated insulin delivery is crucial .

Mécanisme D'action

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological targets, which could potentially influence the function of these molecules .

Pharmacokinetics

Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .

Result of Action

Given the compound’s potential to interact with various biological targets, it may exert diverse effects on cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the stability and efficacy of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid. For instance, boronic acids are known to be stable under physiological conditions but can degrade under acidic or basic conditions .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The precautionary statements associated with the compound include recommendations to avoid breathing dust or fumes, wash thoroughly after handling, and wear protective gloves or eye protection .

Propriétés

IUPAC Name |

[5-fluoro-2-(methylsulfamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO4S/c1-10-15(13,14)7-3-2-5(9)4-6(7)8(11)12/h2-4,10-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWWQIHVQHBQAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)S(=O)(=O)NC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BFNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681624 |

Source

|

| Record name | [5-Fluoro-2-(methylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1218790-75-0 |

Source

|

| Record name | B-[5-Fluoro-2-[(methylamino)sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-Fluoro-2-(methylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B580882.png)

![(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B580886.png)

![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B580892.png)